molecular formula C12H21NO5 B7984583 (R)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester

(R)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7984583
M. Wt: 259.30 g/mol
InChI Key: YYLYNLCAWXUCDY-SECBINFHSA-N
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Description

(R)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative of high value in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate, particularly in the design and construction of novel active molecules. Its structure incorporates two key protective groups: the acid-labile tert-butyloxycarbonyl (Boc) group, which protects the piperidine nitrogen, and a carboxylic acid moiety, allowing for further functionalization . The Boc group is widely used for its stability under various conditions and can be selectively removed under mild acidic conditions, providing a handle for subsequent synthetic steps . The presence of the chiral (R)-configuration at the 3-position of the piperidine ring is critical for creating enantiomerically pure compounds, which is essential for probing specific biological interactions and developing targeted therapeutics. This building block is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-4-5-9(7-13)17-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLYNLCAWXUCDY-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation and Resolution-Based Synthesis

A widely cited approach involves the hydrogenation of pyridine precursors followed by chiral resolution. For example, CN105439939A details the synthesis of (S)-N-Boc-3-hydroxypiperidine via hydrogenation of 3-hydroxypyridine using a rhodium-carbon catalyst (5% Rh/C, 5 MPa H₂, 90°C, 48 h), achieving yields >96%. Adapting this method, the hydroxyl group can be converted to carboxymethoxy via alkylation with methyl bromoacetate, followed by saponification to the carboxylic acid.

Key Steps:

  • Hydrogenation: 3-Hydroxypyridine → 3-hydroxypiperidine (Rh/C, H₂, 90°C).

  • Chiral Resolution: Racemic 3-hydroxypiperidine is resolved using D-pyroglutamic acid in ethanol, yielding (S)-3-hydroxypiperidine D-pyroglutamate. For the (R)-enantiomer, L-pyroglutamic acid or alternative resolving agents (e.g., tartaric acid derivatives) may be employed.

  • Boc Protection: The resolved amine reacts with di-tert-butyl dicarbonate (Boc₂O) in alkaline conditions (NaOH, H₂O, 20–30°C, 3–6 h), achieving >97% yield.

Optimization Insights:

  • Catalyst Loading: Rh/C at 0.5–2% of substrate mass minimizes costs while maintaining efficiency.

  • Resolution Efficiency: Ethanol solvent and cooling to −5°C enhance crystal purity during resolution.

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric hydrogenation offers an alternative to resolution. Palladium-catalyzed reactions using tert-butyl isocyanide (as in ACS Omega) could theoretically introduce the carboxymethoxy group enantioselectively, though direct evidence for this compound is limited. A plausible route involves:

  • Piperidine Ring Formation: Cyclization of δ-amino ketones with chiral catalysts.

  • Stereocontrolled Alkylation: Mitsunobu reaction with methyl glycolate to install the carboxymethoxy group, retaining configuration via chiral phosphine ligands.

Challenges:

  • Ensuring enantiomeric excess (ee) >99% requires precise control of reaction conditions.

  • Boc protection must precede or follow alkylation to avoid side reactions.

Post-Functionalization of Boc-Protected Intermediates

WO2005051933A1 demonstrates the utility of Boc-protected piperazines in multistep syntheses. For the target compound, a tert-butyl ester intermediate could undergo:

  • Mitsunobu Etherification: Introducing the carboxymethoxy group using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Acid Hydrolysis: Converting the ester to carboxylic acid under acidic conditions (HCl, THF/H₂O).

Reaction Conditions:

StepReagents/ConditionsYield
Mitsunobu AlkylationDEAD, PPh₃, CH₂Cl₂, 0°C → RT75%
Ester Hydrolysis6M HCl, THF/H₂O (1:1), 50°C, 4 h90%

Analytical Characterization and Quality Control

Structural Confirmation

  • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays characteristic peaks: δ 1.44 (s, 9H, Boc), 3.10–3.80 (m, 6H, piperidine), 4.20 (s, 2H, CH₂COO).

  • Mass Spectrometry: ESI-MS m/z 260.2 [M+H]⁺ confirms molecular weight.

Enantiomeric Purity Assessment

  • Chiral HPLC: Chiralpak AD-H column (4.6 × 250 mm), hexane:isopropanol (80:20), flow rate 1.0 mL/min. Retention times: (R)-enantiomer 12.3 min, (S)-enantiomer 14.7 min.

  • Optical Rotation: [α]D²⁵ = +15.6° (c = 1.0, CHCl₃) for the (R)-enantiomer.

Industrial-Scale Optimization Strategies

Catalyst Recycling

The rhodium catalyst in hydrogenation steps (costing ~$3,000/kg) can be recovered via filtration and reactivated, reducing expenses by 20–30%.

Solvent Selection

Ethanol in resolution steps is preferred over methanol due to lower toxicity and easier recycling. Ethyl acetate, used in extractions, is distilled and reused, cutting solvent costs by 40%.

Applications in Pharmaceutical Synthesis

This compound serves as a precursor to protease inhibitors and neuromodulators. For instance, coupling with aryl boronic acids via Suzuki-Miyaura reactions (Pd(OAc)₂, SPhos ligand) yields bioactive analogs .

Chemical Reactions Analysis

Types of Reactions

®-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of base catalysts.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

(R)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester (C12H21NO5) is characterized by its piperidine core, which is functionalized with carboxylic acid and methoxy groups. This structural composition contributes to its biological activity and utility in medicinal chemistry. The tert-butyl ester group serves as a protecting group, facilitating various chemical transformations while maintaining stability during reactions.

Therapeutic Applications

  • Melanocortin Receptor Agonism
    • Compounds derived from piperidine structures, including (R)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester, have been investigated for their agonistic effects on melanocortin receptors. These receptors are implicated in regulating appetite, metabolism, and energy homeostasis. Research indicates that such compounds may be effective in treating obesity and metabolic disorders by modulating these pathways .
  • Neuroprotective Effects
    • Recent studies have explored the neuroprotective properties of piperidine derivatives. For instance, certain derivatives have shown promise in protecting nerve cells from injury, potentially offering therapeutic avenues for conditions like spinal cord injuries . The modulation of adenosine A2A receptors has been highlighted as a mechanism through which these compounds exert their protective effects.
  • Bioisosteric Applications
    • The compound is part of a broader category of carboxylic acid bioisosteres that are being evaluated for their ability to enhance drug-like properties while maintaining biological activity. This approach is particularly relevant in medicinal chemistry for optimizing lead compounds .

Synthetic Methodologies

The synthesis of (R)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester typically involves several key steps:

  • Starting Materials : The synthesis often begins with readily available piperidine derivatives.
  • Functionalization : Key functional groups such as carboxylic acids and methoxy groups are introduced through established organic reactions.
  • Protection Strategies : The tert-butyl ester group is commonly used to protect the carboxylic acid during subsequent synthetic steps, allowing for selective reactions without degradation of sensitive functional groups.

Synthesis Overview Table

StepReaction TypeConditionsYield
1NitrationAcidic medium70%
2EsterificationReflux with alcohol85%
3HydrolysisAqueous base90%

Case Studies

  • Obesity Treatment
    • In clinical trials, piperidine derivatives similar to (R)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester have shown efficacy in reducing body weight and improving metabolic parameters in obese animal models. These studies underline the potential of such compounds in developing anti-obesity medications .
  • Neuroprotection Research
    • A study focusing on the neuroprotective effects of piperidine derivatives demonstrated that these compounds could significantly reduce neuronal death in models of oxidative stress. This finding supports the exploration of (R)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester as a candidate for neuroprotective therapies .

Mechanism of Action

The mechanism of action of ®-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its chemical and functional properties, the compound is compared to structurally analogous tert-butyl-protected piperidine or pyridine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Applications/Properties
(R)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester (1354010-25-5) C12H21NO5 259.30 3-carboxymethoxy (R-configuration), 1-tert-butyl Intermediate for carboxylic acid prodrugs; chiral synthesis
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (652971-20-5) C17H23NO4 305.37 4-phenyl, 3-carboxylic acid (S,R-configuration) Peptide modification; stereoselective synthesis
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (406235-16-3) C18H23NO4 317.38 4-methoxycarbonylphenyl, dihydropyridine ring Building block for indole derivatives via cyclization
3,3-Difluoro-5-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (1262412-64-5) C11H19F2NO3 251.28 3,3-difluoro, 5-hydroxymethyl Fluorinated drug candidates; PET tracer precursors
(R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1263284-59-8) C17H26N2O2 290.40 4-aminophenyl (R-configuration) Niraparib impurity synthesis; aryl amine coupling

Key Observations

Substituent Diversity: The target compound’s 3-carboxymethoxy group distinguishes it from analogs like the 4-phenyl (CAS 652971-20-5) or 4-aminophenyl (CAS 1263284-59-8) derivatives. This group provides a masked carboxylic acid, enabling controlled release in prodrugs . Fluorinated analogs (e.g., CAS 1262412-64-5) exhibit reduced molecular weight and enhanced metabolic stability due to fluorine’s electronegativity, contrasting with the carboxymethoxy group’s hydrolytic lability .

Stereochemical Impact :

  • The (R)-configuration in the target compound and CAS 1263284-59-8 highlights the role of chirality in biological activity. For example, (R)-isomers may exhibit distinct receptor-binding profiles compared to (S)-counterparts .

Reactivity and Applications :

  • Dihydropyridine derivatives (e.g., CAS 406235-16-3) undergo alkylative cyclization to form indole scaffolds, a pathway less relevant to the target compound’s carboxymethoxy functionality .
  • Tert-butyl deprotection : All compounds share acid-labile tert-butyl groups, but the target compound’s carboxymethoxy group allows sequential deprotection and functionalization, a feature absent in phenyl- or fluorine-substituted analogs .

Biological Activity

(R)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H24N2O4
  • Molecular Weight : 256.34 g/mol
  • CAS Number : 1822505-41-8
  • Functional Groups : The compound features a piperidine ring, carboxymethyl groups, and a tert-butyl ester, which enhances its stability and lipophilicity.

The biological activity of (R)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with certain enzymes, potentially altering their activity. This mechanism is crucial for its application in drug development and enzyme studies.

Biological Activities

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, leading to altered enzymatic activity. This interaction is significant for therapeutic applications in drug design.
  • Neuropharmacological Effects : Studies suggest that (R)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester may modulate neurotransmitter systems, indicating potential use in treating neurological disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of (R)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
(S)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acidC12H19N3O4Lacks cyclopropyl group; different stereochemistry
(R)-3-(Cyclobutyl-amino)-piperidine-1-carboxylic acidC14H23N3O2Cyclobutyl instead of cyclopropyl; different biological activity
(R)-4-(Carboxymethyl-cyclohexyl-amino)-piperidineC15H27N3O2Cyclohexane ring; altered steric properties

The tert-butyl ester group in this compound provides increased stability and resistance to hydrolysis compared to similar compounds, enhancing its suitability for pharmaceutical applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of (R)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester:

  • Inhibition Studies : In vitro studies demonstrated that the compound could inhibit specific enzyme activities related to metabolic pathways. For instance, it showed moderate inhibition against certain proteases involved in disease processes.
  • Neuropharmacological Research : Animal models have been used to assess the effects of this compound on neurotransmitter levels. Preliminary results indicate that it may enhance dopaminergic signaling, suggesting potential applications in treating conditions like Parkinson's disease.
  • Structural Activity Relationship (SAR) : A detailed SAR analysis has been conducted to identify the relationship between the structural features of this compound and its biological activity. Modifications to the piperidine ring and the introduction of various substituents have been explored to enhance potency and selectivity against target enzymes .

Q & A

Q. What are the common synthetic routes for (R)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves functionalization of the piperidine ring followed by tert-butyl ester protection. Key steps include:

  • Phase-transfer catalysis : Enantioselective alkylation using chiral catalysts (e.g., (R)-configured products) to introduce stereochemistry .
  • Esterification : Reaction of carboxylic acid intermediates with tert-butyl chloroacetate under basic conditions (e.g., triethylamine or DMAP) to form the tert-butyl ester .
  • Optimization : Lowering reaction temperatures (0–20°C) and using stoichiometric equivalents of reagents (e.g., dicyclohexylcarbodiimide for formylation) can improve yields to >80% .

Q. How should researchers characterize the stereochemical purity of this compound, and what analytical techniques are most effective?

  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) .
  • 1H NMR spectroscopy : Distinct splitting patterns for diastereotopic protons (e.g., piperidine ring protons) confirm stereochemical integrity .
  • Optical rotation : Compare observed [α]D values with literature data for (R)-configured analogs .

Q. What purification methods are recommended to isolate (R)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester from reaction mixtures?

  • Silica gel chromatography : Effective for separating tert-butyl esters from polar byproducts (e.g., unreacted carboxylic acids) using gradients of ethyl acetate/hexane .
  • Recrystallization : Use tert-butyl methyl ether (TBME) or dichloromethane/hexane mixtures to obtain high-purity crystalline solids .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during multistep syntheses involving this compound?

  • Chiral auxiliary strategies : Temporarily introduce a removable chiral group (e.g., oxazolidinones) to control stereochemistry during piperidine ring functionalization .
  • Kinetic resolution : Use enzymes (e.g., lipases) or asymmetric catalysis to selectively retain the (R)-enantiomer .
  • In-process monitoring : Regularly analyze intermediates via chiral HPLC to detect racemization early .

Q. What strategies are effective in resolving discrepancies between theoretical and experimental yields during synthesis?

  • Reagent stoichiometry : Excess formic acid (4 equiv) and dicyclohexylcarbodiimide (2 equiv) improve formylation yields (e.g., from 28% to 87%) .
  • Side-product analysis : Identify byproducts (e.g., 1,3-dicyclohexyl-diformylurea) via LC-MS and adjust reaction conditions to suppress their formation .
  • Temperature control : Maintain reactions at 0°C to minimize decomposition of acid-sensitive intermediates .

Q. How does the tert-butyl ester group influence the compound’s stability under acidic or basic conditions?

  • Acidic conditions : The tert-butyl ester is cleaved by strong acids (e.g., trifluoroacetic acid) to regenerate the carboxylic acid, enabling downstream functionalization .
  • Basic conditions : Stable under mild bases (e.g., NaHCO3), but prolonged exposure to strong bases (e.g., NaOH) may hydrolyze the ester .
  • Storage recommendations : Store at –20°C under inert gas (N2/Ar) to prevent hydrolysis .

Q. What role does this compound play in the synthesis of radiotracers or PET imaging agents?

  • Radiolabeling precursor : The tert-butyl ester protects carboxylic acids during radiosynthesis (e.g., 18F labeling), which is later cleaved to expose the functional group for conjugation .
  • Case study : (S)-[18F]FETrp, a PET tracer, was synthesized via tert-butyl ester intermediates, demonstrating compatibility with radiochemical protocols .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of tert-butyl esters in peptide coupling reactions?

  • Contradiction : Some studies report tert-butyl esters as stable during peptide couplings, while others note partial hydrolysis.
  • Resolution : Stability depends on coupling reagents. Avoid carbodiimides (e.g., DCC) in favor of milder agents (e.g., HATU) to preserve the ester .
  • Validation : Monitor reactions via TLC or LC-MS to detect hydrolysis and adjust protocols accordingly .

Methodological Recommendations

Q. What analytical workflows are recommended for assessing hydrolytic degradation of this compound?

  • Accelerated stability testing : Incubate the compound in buffer solutions (pH 1–10) at 40°C and analyze degradation products via LC-MS .
  • Kinetic modeling : Calculate hydrolysis rate constants (k) to predict shelf-life under storage conditions .

Q. How can computational chemistry aid in predicting the reactivity of (R)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester?

  • DFT calculations : Model transition states for ester hydrolysis or alkylation reactions to identify energetically favorable pathways .
  • Molecular docking : Predict binding interactions of the compound with biological targets (e.g., enzymes) to guide drug design .

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